N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine
Overview
Description
This chemical compound belongs to a class of organic compounds known for their complex synthesis processes and distinct chemical structures that enable them to participate in a variety of chemical reactions. These characteristics are explored to understand their physical and chemical properties further.
Synthesis Analysis
The synthesis of similar compounds, such as 2-(p-nitrophenoxy)ethylamines, involves reactions of 2-aminoethanols with p-chloronitrobenzene and base-catalyzed Smiles rearrangement of N-(2-hydroxyethyl)-p-nitrobenzene-sulphonamides in aqueous acetone or methylene chloride containing 18-crown-6-complexed potassium hydroxide (Knipe, Sridhar, & Lound-Keast, 1977). Another approach includes the desulphonative Smiles′ rearrangement to prevent the formation of N-alkyl- or N-aryl-2-(p-nitroanilino)ethanols, showcasing the versatility in synthetic routes (Knipe, Sridhar, & Loughran, 1976).
Molecular Structure Analysis
The molecular structure of compounds like "N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine" can be characterized by their nitro and ethylamine functional groups, which play a significant role in their reactivity and physical properties. The structure of related compounds has been elucidated through X-ray crystallography, revealing the orientations of ethyl groups and the dihedral angles between benzene rings, which affect their chemical behavior (Ding, Chen, & Liu, 2006).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including the Smiles rearrangement, which is a pivotal step in their synthesis. The reactivity is influenced by the presence of nitro groups and the molecular configuration. The formation of ethylene from N-nitrosoethylamines through a cytochrome P-450- and NADPH-dependent process is an example of their chemical behavior (Ding & Coon, 1988).
Scientific Research Applications
Labelled Compound Synthesis : N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine derivatives have been utilized in the preparation of isotopically enriched compounds for research purposes. This includes the synthesis of hydrochlorides and ethanamine derivatives enriched with isotopes like oxygen-18, nitrogen-15, and carbon-14, which are useful in various scientific studies (Yilmaz & Shine, 1988).
Polymerization Initiator : This compound has been evaluated as an initiator for nitroxide-mediated polymerization (NMP), specifically in controlling methyl methacrylate polymerization. Its structure allows for the potential control of polymerization processes, contributing to the development of new materials (Greene & Grubbs, 2010).
Chemical Synthesis and Rearrangements : The compound and its derivatives have been a subject of research in chemical synthesis, particularly in the preparation of 2-(p-nitrophenoxy)ethylamines through various reactions and rearrangements. This includes the Smiles rearrangement of N-(2-hydroxyethyl)-p-nitrobenzene-sulphonamides and the synthesis of N-alkyl or N-aryl derivatives (Knipe, Sridhar, & Lound-Keast, 1977).
Metal Complex Synthesis : Research has also been conducted on the formation of metal complexes using derivatives of N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine. These complexes are studied for their structural properties and potential catalytic activities (Singh, Banerjee, & Rajak, 2010).
Analytical Chemistry : The compound has been used in the study of new psychoactive substances, particularly in the identification of metabolites and chemical derivatives in forensic and toxicological analyses. This includes the study of its metabolites in biological systems and the identification of novel psychoactive compounds (Poklis et al., 2015).
Environmental Chemistry : It has applications in environmental chemistry, particularly in the study of oxidation reactions and the degradation of organic pollutants. This is significant in understanding and mitigating environmental pollution (Pignatello & Sun, 1995).
properties
IUPAC Name |
N-methyl-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-18(11-10-14-2-4-15(5-3-14)19(21)22)12-13-25-17-8-6-16(7-9-17)20(23)24/h2-9H,10-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCVRCLAXLOSLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)[N+](=O)[O-])CCOC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562557 | |
Record name | N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine | |
CAS RN |
115287-37-1 | |
Record name | N-Methyl-4-nitro-N-[2-(4-nitrophenoxy)ethyl]benzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115287-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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